N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class, characterized by a fused tricyclic core comprising thiophene, triazole, and pyrimidine rings. The structure is substituted at position 3 with a phenylsulfonyl group and at position 5 with a 4-ethoxyphenylamine moiety.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-2-29-15-10-8-14(9-11-15)22-19-18-17(12-13-30-18)26-20(23-19)21(24-25-26)31(27,28)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZRLZPIRZTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the ethoxyphenyl and phenylsulfonyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.
Molecular Formula
- Chemical Formula : C20H15N5O2S2
- Molecular Weight : 421.49 g/mol
- CAS Number : 892730-75-5
Serotonin Receptor Antagonism
Research has demonstrated that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant binding affinity for serotonin receptors, particularly the 5-HT6 receptor. A study reported that certain derivatives displayed an IC50 value of 29.0 nM and a Ki value of 1.7 nM for the 5-HT6 receptor, indicating potent antagonistic activity . This receptor is implicated in various neurological disorders, making these compounds potential candidates for therapeutic development.
Anticancer Activity
The anticancer properties of this compound have been evaluated against multiple cancer cell lines. The National Cancer Institute (NCI) conducted screening on a panel of 60 cancer cell lines to assess the compound's cytotoxic effects. Results indicated selective cytotoxicity against melanoma and leukemia cell lines .
Table 1: Anticancer Activity Screening Results
| Cell Line Type | Percentage Growth Inhibition (%) |
|---|---|
| Leukemia (SR) | 89.22 |
| Non-small Cell Lung Cancer (EKVX) | 92.96 |
| Colon Cancer (HCT-15) | 90.33 |
| CNS Cancer (SNB-75) | 104.50 |
| Melanoma (LOX IMVI) | 73.16 |
The mechanism through which this compound exerts its biological effects may involve modulation of neurotransmitter systems and interference with cellular signaling pathways associated with cancer proliferation. The ability to selectively target serotonin receptors suggests a potential role in managing conditions like depression and anxiety while also providing avenues for cancer treatment.
Case Studies
Several studies have investigated the pharmacological profiles of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives:
- Serotonin Receptor Binding Study : A comparative analysis highlighted that compounds with similar structures showed varying degrees of selectivity towards serotonin receptors .
- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly inhibited growth in melanoma cells compared to normal cells, suggesting a favorable therapeutic index .
- Cytotoxicity Evaluation : Additional investigations into the cytotoxic effects revealed that the compound induced apoptosis in cancer cells via caspase activation pathways .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow for interaction with various biological targets involved in cancer progression. For instance, compounds with similar thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffolds have been shown to inhibit key enzymes and pathways associated with tumor growth and metastasis. Preliminary in vitro assays suggest that N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibits cytotoxic effects against several cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines can exhibit significant antifungal and antibacterial activities. The mechanism may involve the disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis .
Pharmacological Applications
Enzyme Inhibition
this compound has been studied for its potential as an inhibitor of various enzymes. For example, it has shown promise as a 5-lipoxygenase inhibitor in silico studies. This enzyme is critical in the inflammatory process and targeting it could lead to new anti-inflammatory drugs .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. Research into the antioxidant capacity of thieno[2,3-e][1,2,3]triazolo derivatives could pave the way for therapeutic applications in conditions like Alzheimer's disease .
Materials Science Applications
Organic Electronics
The unique electronic properties of thieno[2,3-e][1,2,3]triazolo derivatives make them suitable candidates for applications in organic electronics. Their ability to conduct electricity and form stable films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies on the charge transport properties of these compounds indicate their potential utility in next-generation electronic devices .
Summary Table of Applications
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
Thieno- vs. Pyrido-Triazolopyrimidines
- Pyrido[3,2-e]triazolo[1,5-a]pyrimidines (e.g., Compounds 6b–6d): Replace thiophene with a pyridine ring, introducing an additional nitrogen atom.
Quinazoline-Based Analogs
- N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Features a quinazoline core instead of thieno-pyrimidine.
Substituent Modifications
Position 3: Sulfonyl Group Variations
The phenylsulfonyl group in the target compound balances electronic effects and steric demands compared to bulkier or more polar substituents in analogs .
Position 5: Amine Substituents
The 4-ethoxyphenyl group in the target compound provides a balance between lipophilicity and metabolic resistance compared to smaller (methoxy) or non-aromatic (furan) substituents .
Physicochemical Properties
- Melting Points: Thieno-triazolopyrimidines generally exhibit high melting points (>300°C, e.g., 7b–7f in ), suggesting strong crystalline packing due to planar fused rings and sulfonyl/amide groups. The target compound likely shares this trend .
- Solubility : The ethoxy group improves solubility in organic solvents compared to methoxy or carboxamide analogs. Sulfonyl groups enhance aqueous solubility via H-bonding, but high crystallinity may limit practical solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
